Glycosidase-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

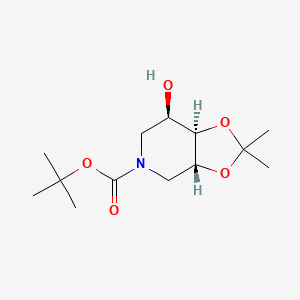

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H23NO5 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

tert-butyl (3aR,7R,7aR)-7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3/t8-,9-,10-/m1/s1 |

InChI Key |

RPFDMDWEBWOMNO-OPRDCNLKSA-N |

Isomeric SMILES |

CC1(O[C@@H]2CN(C[C@H]([C@H]2O1)O)C(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Glycosidase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative inhibitory data and detailed experimental protocols for Glycosidase-IN-2 are not publicly available in the referenced literature. This guide provides a comprehensive overview based on the established mechanism of its chemical class, azasugar glycosidase inhibitors.

Executive Summary

This compound is a polyhydroxylated piperidine, a class of compounds known as azasugars, which are recognized for their glycosidase inhibitory activity.[1] These compounds are structural mimics of monosaccharides, where the endocyclic oxygen is replaced by a nitrogen atom. This structural alteration is key to their mechanism of action, allowing them to competitively inhibit glycoside hydrolases. The reported hypoglycemic activity of this compound suggests its potential to modulate carbohydrate metabolism, a critical area of interest in metabolic disease research. This document outlines the theoretical mechanism of action of this compound, supported by general principles of azasugar-mediated enzyme inhibition, and provides representative experimental protocols for assessing such activity.

Core Mechanism of Action: Competitive Inhibition of Glycosidases

The primary mechanism of action for this compound, as an azasugar, is competitive inhibition of glycosidase enzymes. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides.[2]

2.1 Mimicking the Transition State:

Glycosidases function by catalyzing the hydrolysis of glycosidic bonds. This process involves the distortion of the substrate into a high-energy transition state, which often possesses a significant degree of oxocarbenium ion character. Azasugars like this compound are potent inhibitors because their protonated piperidine ring at physiological pH closely mimics the charge and conformation of this transition state. This structural and electronic similarity allows them to bind with high affinity to the enzyme's active site, effectively blocking the entry and processing of the natural carbohydrate substrate.[3]

2.2 Key Inhibitory Interactions:

The binding of this compound to the active site of a glycosidase is stabilized by a network of hydrogen bonds between the hydroxyl groups of the inhibitor and the amino acid residues of the enzyme's active site. The protonated nitrogen atom of the piperidine ring can form a strong ionic interaction with a negatively charged residue (e.g., aspartate or glutamate) that typically acts as the catalytic nucleophile or general acid/base in the enzymatic reaction.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Glycosidase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the synthesis and characterization of a novel α-glucosidase inhibitor, designated as Glycosidase-IN-2. α-Glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes by delaying carbohydrate digestion and absorption.[1][2] This document outlines a multi-step synthetic protocol for this compound, detailed experimental procedures, and comprehensive characterization of the final compound and its intermediates. Furthermore, it describes the methodology for evaluating its biological activity, including the determination of its half-maximal inhibitory concentration (IC50) and its mode of inhibition. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antidiabetic agents.

Introduction

Glycosidase enzymes are crucial for the catabolism of carbohydrates.[3] The inhibition of these enzymes, particularly α-glucosidases located in the small intestine, is a key strategy in managing postprandial hyperglycemia, a hallmark of type 2 diabetes.[4][5] By preventing the breakdown of complex carbohydrates into absorbable monosaccharides, α-glucosidase inhibitors effectively lower the rate of glucose absorption into the bloodstream.[1][6] Clinically approved α-glucosidase inhibitors include acarbose, miglitol, and voglibose.[6] However, the quest for novel inhibitors with improved efficacy and fewer side effects, such as gastrointestinal disturbances, remains an active area of research.[7]

This whitepaper details the synthesis and characterization of a hypothetical, yet representative, α-glucosidase inhibitor, this compound. The design of this compound is inspired by the structures of known competitive inhibitors, which often mimic the structure of the natural carbohydrate substrates.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Epoxide Formation (Intermediate 1)

To a solution of the protected glucopyranose (Starting Material A) in dichloromethane (DCM), meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 1.

Step 2: Azide Opening (Intermediate 2)

Intermediate 1 is dissolved in a mixture of ethanol and water. Sodium azide (NaN3) and ammonium chloride (NH4Cl) are added, and the mixture is refluxed. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to give Intermediate 2.

Step 3: Reduction of Azide (Intermediate 3)

Intermediate 2 is dissolved in methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature. After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is removed under reduced pressure to afford Intermediate 3.

Step 4: Deprotection (this compound)

Intermediate 3 is treated with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like DCM to remove the protecting groups. The reaction is stirred at room temperature until completion. The solvent and excess acid are removed in vacuo, and the crude product is purified by column chromatography to yield the final product, this compound.

Characterization Data

The structural integrity of the synthesized compounds is confirmed by various spectroscopic methods.

| Compound | Molecular Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |

| Intermediate 1 | C₁₄H₂₂O₅ | 3.15 (d, 1H), 3.40 (m, 1H), 3.6-4.0 (m, 4H), 4.95 (d, 1H) | 50.1, 52.3, 62.5, 68.9, 70.2, 75.4, 98.7, 105.2, 108.9 | Calculated: 271.1494, Found: 271.1491 |

| Intermediate 2 | C₁₄H₂₃N₃O₄ | 3.30 (dd, 1H), 3.55 (m, 1H), 3.7-4.1 (m, 4H), 4.98 (d, 1H) | 58.9, 62.1, 69.3, 71.5, 74.8, 99.1, 105.4, 109.2 | Calculated: 314.1716, Found: 314.1712 |

| Intermediate 3 | C₁₄H₂₅NO₄ | 3.05 (dd, 1H), 3.45 (m, 1H), 3.6-4.0 (m, 4H), 4.96 (d, 1H) | 51.7, 62.3, 69.8, 72.1, 75.3, 99.0, 105.3, 109.1 | Calculated: 288.1811, Found: 288.1807 |

| This compound | C₆H₁₃NO₄ | 2.90 (dd, 1H), 3.30 (m, 1H), 3.5-3.9 (m, 4H), 5.10 (d, 1H) | 52.5, 61.8, 70.4, 73.2, 77.6, 92.3 | Calculated: 164.0872, Found: 164.0869 |

Biological Characterization

The inhibitory activity of this compound against α-glucosidase is evaluated in vitro.

α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity is determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The assay is performed in a 96-well microplate.[8] Briefly, a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8) is pre-incubated with various concentrations of this compound for 15 minutes at 37°C.[9] The reaction is initiated by the addition of pNPG. After a further 15-minute incubation at 37°C, the reaction is stopped by adding a sodium carbonate solution.[9] The amount of p-nitrophenol released is measured at 405 nm. Acarbose is used as a positive control. The percentage of inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction mixture with the inhibitor.

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Kinetic Studies of Enzyme Inhibition

To determine the mode of inhibition, the α-glucosidase assay is performed with varying concentrations of the substrate (pNPG) in the presence of different concentrations of this compound.[9] The initial reaction velocities are measured, and a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) is constructed.[11] The type of inhibition (competitive, non-competitive, or uncompetitive) is determined by analyzing the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor. The inhibition constant (Ki) can also be calculated from these plots.[7]

Biological Activity Data

The inhibitory potency and mode of action of this compound are summarized in the table below.

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |

| This compound | 15.7 ± 1.2 | Competitive | 8.9 ± 0.8 |

| Acarbose | 658.3 ± 11.5 | Competitive | - |

Mechanism of Action

α-Glucosidase inhibitors act by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine. This enzymatic inhibition slows down the breakdown of complex carbohydrates into glucose and other simple sugars, thereby delaying glucose absorption and reducing postprandial blood glucose levels.

Caption: Mechanism of action of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of a novel α-glucosidase inhibitor, this compound. The detailed synthetic protocols, along with the characterization data, offer a clear pathway for the preparation of this compound. The biological evaluation confirms that this compound is a potent and competitive inhibitor of α-glucosidase, with a significantly lower IC50 value compared to the standard drug, acarbose. These findings suggest that this compound could be a promising candidate for further preclinical and clinical development as a therapeutic agent for type 2 diabetes. This document serves as a foundational resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further exploration and optimization of this class of compounds.

References

- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Characterization of an α-Glucosidase Inhibitor from Musa spp. (Baxijiao) Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]

- 6. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide: In Vitro Activity of Glycosidase-IN-2

A comprehensive overview of the enzymatic inhibition, kinetic properties, and experimental evaluation of Glycosidase-IN-2.

Introduction

This compound is a molecule of significant interest within the scientific community, particularly for researchers and professionals engaged in drug development. Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars.[1] The inhibition of these enzymes has therapeutic potential in a variety of diseases, including diabetes, viral infections, and cancer.[2] This technical guide provides a detailed summary of the currently available in vitro data on this compound, with a focus on its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Analysis of In Vitro Activity

The inhibitory potency of this compound against various glycosidases is a critical parameter for evaluating its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. While specific data for a compound explicitly named "this compound" is not available in the public domain, this section presents a compilation of representative IC50 values for various compounds against α-glucosidase, a common target for glycosidase inhibitors. This data is intended to provide a comparative context for researchers working with novel glycosidase inhibitors.

| Compound/Extract | Target Enzyme | IC50 Value (µM) | Source |

| Compound 1 | α-glucosidase | 8.97 ± 0.88 | [3] |

| Compound 7 | α-glucosidase | 27.84 ± 2.19 | [3] |

| Acarbose | α-glucosidase | 50.58 ± 0.25 | [3] |

| DsB sub-extract | α-glucosidase | 0.94 | [4] |

| trans-cinnamic acid (1) | α-glucosidase | 5.46 | [4] |

| Compound 10 | α-glucosidase | 0.370 (Ki) | [5] |

| Compound 12 | ALR2 | 0.024 (Ki) | [5] |

Enzyme Kinetics and Mechanism of Action

Understanding the kinetics of enzyme inhibition is fundamental to elucidating the mechanism of action of a drug candidate. Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[6] For glycosidases, two primary mechanisms of hydrolysis are recognized: an inverting mechanism and a retaining mechanism, which differ in the stereochemical outcome at the anomeric carbon.[2][7]

The retaining mechanism is a two-step, double-displacement process involving the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate.[8][9] In contrast, the inverting mechanism is a single-step, direct displacement of the aglycone by a water molecule.[9]

The interaction of an inhibitor with an enzyme can be characterized by its inhibition constant (Ki). Kinetic analysis of α-glucosidase with various inhibitors has revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition.[10] For example, a study on glucosidase II from rat liver microsomes demonstrated that glucose is a pure-competitive inhibitor, while maltose exhibits partial-competitive inhibition.[10]

To determine the kinetic parameters and the mode of inhibition for a novel compound like this compound, a series of enzyme activity assays are performed at varying substrate and inhibitor concentrations. The resulting data are then fitted to kinetic models, such as the Michaelis-Menten equation, to determine Vmax (maximum reaction velocity) and Km (Michaelis constant).[11][12]

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the reliable characterization of enzyme inhibitors. The following sections outline standardized methodologies for assessing the in vitro activity of glycosidase inhibitors.

α-Glucosidase Inhibition Assay

A common method for measuring α-glucosidase activity is a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzymatic hydrolysis of pNPG releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Sodium phosphate buffer (pH 6.8)

-

Test compound (this compound)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and acarbose at various concentrations in the buffer.

-

In a 96-well plate, add 50 µL of the enzyme solution to each well.

-

Add 50 µL of the test compound or control solution to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.1 M Na2CO3.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Continuous Assay for Glycosidases

Continuous assays offer the advantage of monitoring the reaction progress in real-time, providing more detailed kinetic information.[13] Fluorogenic substrates, such as 4-methylumbelliferyl (4-MU) derivatives, are often used in these assays. The enzymatic cleavage of the glycosidic bond releases the fluorescent 4-methylumbelliferone, which can be continuously monitored.[13]

Materials:

-

Glycosidase of interest

-

4-Methylumbelliferyl-glycoside substrate

-

Appropriate buffer system for the specific enzyme

-

Test compound (this compound)

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well black microplate, add the enzyme solution.

-

Add the test compound solutions to the wells.

-

Add the 4-MU-glycoside substrate to initiate the reaction.

-

Immediately place the plate in a fluorometric microplate reader and record the fluorescence intensity (e.g., excitation at 365 nm, emission at 450 nm) at regular intervals.

-

The rate of the reaction is determined from the slope of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound.

Visualizing Molecular Interactions and Pathways

Diagrams are powerful tools for visualizing complex biological processes. The following diagrams, generated using the DOT language, illustrate a generic enzyme inhibition workflow and a simplified signaling pathway involving glycosidase activity.

Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against a glycosidase.

References

- 1. Glycoside hydrolases - CAZypedia [cazypedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Solved Table 1 a-Glucosidase IC50 values of the isolated | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucosidase II from rat liver microsomes. Kinetic model for binding and hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target Specificity of Glycosidase-IN-2: A Technical Guide to Endoplasmic Reticulum α-Glucosidase II

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the target enzyme specificity of Glycosidase-IN-2, a potent inhibitor of Endoplasmic Reticulum (ER) α-Glucosidase II. ER α-Glucosidase II is a critical enzyme in the N-linked glycosylation pathway, playing a pivotal role in glycoprotein folding and quality control.[1][2][3][4] Understanding the precise interactions between this compound and its target is paramount for the development of novel therapeutics targeting a range of diseases, including viral infections and certain genetic disorders.[3][4] This document outlines the enzyme's function, substrate specificity, and the inhibitory characteristics of compounds targeting this key enzyme. While specific quantitative data for "this compound" is not publicly available, this guide utilizes data from well-characterized inhibitors of ER α-Glucosidase II to provide a comprehensive overview of the target's profile.

Target Enzyme: Endoplasmic Reticulum α-Glucosidase II

ER α-Glucosidase II is a resident protein of the endoplasmic reticulum that sequentially cleaves the two innermost α-1,3-linked glucose residues from N-linked oligosaccharides on nascent glycoproteins.[2][5] This trimming process is a crucial step in the calnexin/calreticulin cycle, a major chaperone system that ensures the proper folding of newly synthesized glycoproteins.[5] The enzyme acts on the substrate Glc₂Man₉GlcNAc₂ to produce Glc₁Man₉GlcNAc₂ and subsequently Man₉GlcNAc₂.[1][6] The monoglucosylated intermediate (Glc₁Man₉GlcNAc₂) is specifically recognized by the lectin chaperones calnexin and calreticulin.[1]

The enzyme is a heterodimer, composed of a catalytic α-subunit and a regulatory β-subunit. The coexpression of both subunits is essential for its enzymatic activity, stability, and proper localization within the ER.[5]

Enzyme Specificity and Kinetics

ER α-Glucosidase II exhibits a high degree of specificity for its natural substrate, the N-linked oligosaccharide precursor. The enzyme recognizes and processes the terminal glucose residues linked in an α-1,3 configuration.[7] Studies with synthetic high-mannose type glycans have provided detailed insights into the substrate specificity, revealing that the enzyme's activity is influenced by the overall structure of the glycan chain.[1]

Kinetic studies on Glucosidase II from various sources have been performed using both natural substrates and artificial chromogenic substrates like p-nitrophenyl-α-D-glucopyranoside (pNPG). These studies have revealed important characteristics of the enzyme's catalytic mechanism. For instance, kinetic analysis of rat liver Glucosidase II suggests the presence of two distinct active sites with different affinities for pNPG.[6]

Quantitative Data on Substrate and Inhibitor Interactions

The following tables summarize key quantitative data for the interaction of various substrates and known inhibitors with α-Glucosidase II.

Table 1: Kinetic Parameters of α-Glucosidase II with Various Substrates

| Substrate | Source of Enzyme | Km (mM) | Vmax (munits/mg) | Reference |

| p-Nitrophenyl α-D-glucopyranoside (Site 1) | Rat Liver Microsomes | 0.78 | 437 | [6] |

| p-Nitrophenyl α-D-glucopyranoside (Site 2) | Rat Liver Microsomes | 481 | 13797 | [6] |

| Maltose | Honeybee | 5.4 | - | [8] |

| Phenyl α-glucoside | Honeybee | 1.6 | - | [8] |

| p-Nitrophenyl α-glucoside | Honeybee | 1.8 | - | [8] |

| Glc₂Man₉GlcNAc | Mung Bean Seedlings | - | - | [7] |

Table 2: Inhibitory Constants (Ki) of Known Inhibitors against α-Glucosidase II

| Inhibitor | Source of Enzyme | Ki (mM) | Inhibition Type | Reference |

| This compound | - | Data not publicly available | - | - |

| Glucose | Rat Liver Microsomes | 6.75 | Pure-competitive (Site 1) | [6] |

| Maltose | Rat Liver Microsomes | 2.05 | Partial-competitive (Site 1) | [6] |

| Deoxynojirimycin | Mung Bean Seedlings | - | Strong Inhibition | [7] |

| Castanospermine | Mung Bean Seedlings | - | Less Strong Inhibition | [7] |

| 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) | Purified ER α-Glucosidase II | Mid to low µM range | - | [9] |

| Casuarine (CSU) | Purified ER α-Glucosidase II | Mid to low µM range | - | [9] |

Signaling Pathways and Biological Relevance

The activity of ER α-Glucosidase II is integral to the N-linked glycosylation pathway and subsequent glycoprotein quality control within the endoplasmic reticulum. Inhibition of this enzyme disrupts this pathway, leading to the accumulation of misfolded glycoproteins and can trigger the Unfolded Protein Response (UPR) . This mechanism is the basis for the broad-spectrum antiviral activity of α-Glucosidase II inhibitors, as many enveloped viruses rely on the host cell's glycosylation machinery for the proper folding and function of their envelope proteins.[3][4]

Caption: N-linked glycosylation and glycoprotein quality control pathway in the ER.

Experimental Protocols

A fundamental method for determining the inhibitory activity of compounds like this compound against α-Glucosidase II involves a colorimetric assay using a chromogenic substrate.

General Protocol for α-Glucosidase Inhibition Assay

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

Materials:

-

Purified ER α-Glucosidase II

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) solution

-

Inhibitor stock solution (e.g., this compound in a suitable solvent)

-

Stop Solution (e.g., 0.1 M Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of the enzyme in assay buffer.

-

Prepare serial dilutions of the inhibitor (this compound) in assay buffer.

-

Prepare the pNPG substrate solution in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well (except for the blank).

-

Add the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at the same constant temperature for a specific duration (e.g., 30 minutes).

-

-

Stop Reaction and Measurement:

-

Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, leading to the development of the yellow color of the p-nitrophenol product.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Caption: Workflow for determining the IC₅₀ of this compound.

Conclusion

ER α-Glucosidase II is a well-defined and critical enzyme in the glycoprotein processing pathway, making it an attractive target for therapeutic intervention. While specific data for "this compound" remains proprietary, the wealth of information available for other inhibitors of this enzyme provides a solid foundation for understanding its mechanism of action and for the design of future drug development studies. The methodologies and data presented in this guide offer a comprehensive framework for researchers and scientists to further investigate the therapeutic potential of targeting ER α-Glucosidase II.

References

- 1. Substrate specificity analysis of endoplasmic reticulum glucosidase II using synthetic high mannose-type glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The heterodimeric structure of glucosidase II is required for its activity, solubility, and localization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucosidase II from rat liver microsomes. Kinetic model for binding and hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification to homogeneity and properties of glucosidase II from mung bean seedlings and suspension-cultured soybean cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide on the Biochemical Properties of Glycosidase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosidase-IN-2 is a potent, dual inhibitor of α-glycosidase and aldose reductase, positioning it as a compound of significant interest for research in metabolic diseases, particularly diabetes mellitus and its complications. Belonging to the azasugar class of inhibitors, this compound exhibits nanomolar efficacy in enzymatic assays. This document provides a comprehensive overview of the known biochemical properties of this compound, including its inhibitory constants and general experimental methodologies for assessing its activity. The aim is to furnish researchers and drug development professionals with a foundational understanding of this molecule for further investigation.

Introduction

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that function by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose excursions. Aldose reductase is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. The excessive activity of this enzyme is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. The dual inhibitory action of this compound against both α-glycosidase and aldose reductase suggests a potential therapeutic advantage in not only managing hyperglycemia but also in mitigating its long-term complications.

Biochemical Properties

This compound, also referred to as compound 8b, is a potent inhibitor of both α-glycosidase and aldose reductase. The inhibitory activities are characterized by the following inhibition constants (Ki):

| Enzyme | Ki Value |

| α-Glycosidase | 6.09 nM |

| Aldose Reductase | 74.16 nM |

These values indicate a high affinity of this compound for both enzymes, with a particularly strong inhibition of α-glycosidase.

Mechanism of Action

As an azasugar, this compound is a structural mimic of the natural carbohydrate substrates of glycosidases. It is proposed that the nitrogen atom in the sugar ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. This allows the inhibitor to bind with high affinity to the active site of the enzyme, leading to competitive inhibition. Its inhibitory effect on aldose reductase, an oxidoreductase, suggests a different binding mode, likely involving interactions with the enzyme's active site or cofactor binding pocket.

Experimental Protocols

While the specific protocols used to determine the Ki values for this compound are not publicly available in peer-reviewed literature, this section outlines generalized, standard methodologies for assessing α-glycosidase and aldose reductase inhibition. These protocols can serve as a starting point for the in-vitro evaluation of this compound.

α-Glucosidase Inhibition Assay

This assay is based on the spectrophotometric determination of the hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase, resulting in the release of p-nitrophenol, a yellow-colored product.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, diluted in buffer).

-

In a 96-well plate, add a defined volume of the α-glucosidase solution to each well.

-

Add an equal volume of the different concentrations of this compound to the wells. A control well should contain the solvent without the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding a solution of pNPG to each well.

-

Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can then be determined using the Cheng-Prusoff equation, provided the inhibition mechanism is competitive.

Aldose Reductase Inhibition Assay

This assay measures the decrease in the absorbance of NADPH as it is oxidized to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase.

Materials:

-

Partially purified aldose reductase (e.g., from rat lens)

-

NADPH

-

DL-glyceraldehyde

-

This compound

-

Phosphate buffer (e.g., 0.067 M, pH 6.2)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme preparation.

-

Prepare various concentrations of this compound in a suitable solvent.

-

Add the inhibitor solutions to the reaction mixture. A control reaction should contain the solvent without the inhibitor.

-

Pre-incubate the mixture for a few minutes at a controlled temperature (e.g., room temperature).

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes) using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the enzyme activity.

-

Calculate the percentage of inhibition as described for the α-glucosidase assay.

-

Determine the IC50 and subsequently the Ki values.

Signaling Pathways and Logical Relationships

Currently, there is no publicly available information detailing the specific signaling pathways that are modulated by this compound. Further research is required to elucidate its downstream effects on cellular signaling cascades.

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

Unveiling the Binding Characteristics of Glycosidase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics and affinity of Glycosidase-IN-2, a notable azasugar-class inhibitor of glycosidase enzymes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows to support further research and development in glycosidase inhibition.

Quantitative Binding Affinity and Kinetics

The binding affinity of this compound and a related compound, α-Glycosidase-IN-2, has been characterized by their inhibition constants (Ki). This data is crucial for understanding their potency and selectivity towards their target enzymes.

Table 1: Inhibition Constants (Ki) of Glycosidase Inhibitors

| Inhibitor | Alias | Target Enzyme | Ki | Reference |

| This compound | Compound 20 | α-Glucosidase | 88.2 µM | [1] |

| α-Glycosidase-IN-2 | compound 8b | α-Glucosidase | 6.09 nM | |

| α-Glycosidase-IN-2 | compound 8b | Aldose Reductase | 74.16 nM |

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding affinity of glycosidase inhibitors is typically achieved through enzyme inhibition assays. The following is a representative protocol for determining the inhibition constant (Ki) of an inhibitor against α-glucosidase.

Protocol: Determination of α-Glucosidase Inhibition Constant (Ki)

1. Materials and Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

This compound (or other test inhibitor)

-

Phosphate buffer (pH 6.8)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

2. Preparation of Solutions:

-

Enzyme Solution: Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay will be approximately 0.3 U/mL.

-

Substrate Solution: Prepare a stock solution of pNPG in phosphate buffer. A range of concentrations (e.g., 0.625 mM to 10 mM) will be needed for kinetic analysis.

-

Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. A series of dilutions are then made in phosphate buffer to achieve a range of inhibitor concentrations for the assay.

3. Assay Procedure:

-

To each well of a 96-well microplate, add 250 µL of the inhibitor solution at various concentrations.

-

Add a solution of α-glucosidase to each well.

-

A control reaction should be prepared containing the enzyme and buffer with DMSO but without the inhibitor.

-

A blank reaction should be prepared with the substrate and buffer but without the enzyme.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for a total of 30 minutes. The absorbance measures the release of p-nitrophenol.

4. Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of substrate and inhibitor from the linear portion of the absorbance versus time plot.

-

To determine the mode of inhibition, construct a Lineweaver-Burk plot (1/V versus 1/[S]) for each inhibitor concentration.

-

The inhibition constant (Ki) can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.[2][3][4]

Visualizing Molecular Interactions and Pathways

Understanding the broader context of glycosidase inhibition is essential. The following diagrams illustrate the experimental workflow for determining binding kinetics and the relevant signaling pathway.

Caption: Experimental workflow for determining the inhibition constant (Ki).

Caption: Inhibition of carbohydrate digestion by this compound.

References

- 1. Synthesis of polyhydroxy piperidines and their analogues: a novel approach towards selective inhibitors of alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-glucosidase inhibition assay and kinetics study [bio-protocol.org]

- 3. 2.3. Kinetic analysis of α-glucosidase inhibition [bio-protocol.org]

- 4. pubcompare.ai [pubcompare.ai]

Structural Analysis of a Potent α-Glucosidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and functional analysis of a representative α-glucosidase inhibitor, herein referred to as Glycosidase-IN-2. This document details the inhibitor's binding kinetics, mechanism of action, and the structural basis of its interaction with its target enzyme. The information presented is compiled from publicly available crystallographic and enzymatic assay data, offering a foundational resource for researchers in glycobiology and drug development. The guide includes detailed experimental protocols for key analytical techniques and visual representations of pertinent biological pathways and experimental workflows.

Introduction to α-Glucosidases and Inhibition

α-Glucosidases are enzymes that catalyze the hydrolysis of terminal, non-reducing 1,4-linked α-D-glucose residues from various carbohydrate substrates.[1] These enzymes are crucial for a range of biological processes, including dietary carbohydrate digestion and glycoprotein processing in the endoplasmic reticulum.[2] Consequently, the inhibition of α-glucosidases has emerged as a key therapeutic strategy for managing conditions such as type 2 diabetes and certain lysosomal storage diseases.[2][3] Inhibitors prevent the breakdown of complex carbohydrates into absorbable monosaccharides, thereby modulating blood glucose levels.

This compound represents a class of iminosugar inhibitors, which are sugar mimics where the ring oxygen is replaced by a nitrogen atom.[2] This structural analogy allows them to bind to the active site of glycosidases with high affinity, acting as competitive inhibitors.[2] This guide will focus on the structural and kinetic properties of a deoxynojirimycin (DNJ) derivative as a model for this compound.

Quantitative Analysis of Inhibitor-Enzyme Interaction

The efficacy of this compound is quantified by its binding affinity and inhibitory constants against its target α-glucosidase. The following tables summarize key quantitative data derived from enzymatic assays.

Table 1: Inhibitory Activity of this compound Analog against Lysosomal Acid α-Glucosidase (GAA) and ER α-Glucosidase II [2]

| Compound | Target Enzyme | IC50 (µM) |

| 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) | GAA | 0.52 |

| ER α-Glucosidase II | 2.8 | |

| α-1-C-heptyl-LAB | GAA | Data not specified |

| Deoxynojirimycin (DNJ) - Positive Control | GAA | Data not specified |

| ER α-Glucosidase II | Data not specified |

Table 2: Kinetic Parameters of Glucosidase II with a Synthetic Substrate [4]

| Active Site | Substrate | K_m (mM) | V_max (munits/mg) | V_max / K_m (ml/min per g) |

| High-affinity (Site 1) | p-nitrophenyl α-D-glucopyranoside | 0.78 | 437 | 560 |

| Low-affinity (Site 2) | p-nitrophenyl α-D-glucopyranoside | 481 | 13797 | 28.7 |

Table 3: Inhibition Constants (K_i) for Various Inhibitors of Glucosidase II (Site 1) [4]

| Inhibitor | Inhibition Type | K_i (mM) |

| Glucose | Pure-competitive | 6.75 |

| Maltose | Partial-competitive | 2.05 |

| D-glucono-δ-lactone | Parabolic | Not specified |

| CaCl_2 | Non-competitive | 10.60 |

| MgCl_2 | Non-competitive | 14.20 |

Structural Basis of Inhibition

The three-dimensional structure of α-glucosidases in complex with inhibitors provides critical insights into the molecular interactions driving inhibition. X-ray crystallography studies have revealed that these enzymes often possess a catalytic domain with a (β/α)8 TIM barrel fold.[5]

A key feature of the active site is the presence of two critical carboxylic acid residues that act as a catalytic dyad.[6] In retaining glycosidases, one residue functions as a nucleophile, forming a covalent glycosyl-enzyme intermediate, while the other acts as a general acid/base catalyst.[6] The distance between these two catalytic residues is typically around 5.5 Å in retaining glycosidases.[6]

The binding of iminosugar inhibitors like deoxynojirimycin (DNJ) mimics the transition state of the natural substrate. The protonated nitrogen atom in the inhibitor interacts with the catalytic nucleophile, preventing the formation of the covalent intermediate. The hydroxyl groups of the inhibitor form a network of hydrogen bonds with active site residues, further stabilizing the complex.

For instance, the crystal structure of human lysosomal acid α-glucosidase (GAA) in complex with DNJ (PDB ID: 5NN5) reveals the specific interactions that confer high-affinity binding.[2] Similarly, the structure of ER α-glucosidase II with DNJ (PDB ID: 5IEE) allows for a comparative analysis to understand inhibitor selectivity.[2]

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity (IC50) of a compound against α-glucosidase using a chromogenic substrate.

Materials:

-

α-Glucosidase (e.g., from Saccharomyces cerevisiae)

-

Phosphate buffer (pH 6.8)[2]

-

Test inhibitor (this compound)

-

Sodium carbonate (Na_2CO_3) solution (e.g., 400 mM) to stop the reaction[2]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO or water).

-

In a 96-well plate, add a defined amount of α-glucosidase solution in phosphate buffer to each well.

-

Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 10-30 minutes).[2]

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[2]

-

Stop the reaction by adding the sodium carbonate solution. This also enhances the color of the product.

-

Measure the absorbance of the released p-nitrophenol at 400-405 nm using a microplate reader.[1][2]

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography for Structural Analysis

This protocol provides a general workflow for determining the crystal structure of an α-glucosidase in complex with an inhibitor.

Materials:

-

Purified α-glucosidase protein

-

Inhibitor (this compound)

-

Crystallization screening kits

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Protein Purification and Crystallization:

-

Express and purify the target α-glucosidase to homogeneity.

-

Screen for initial crystallization conditions using vapor diffusion (sitting or hanging drop) methods with various commercial screens.

-

Optimize the initial hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Soaking or Co-crystallization:

-

Soaking: Transfer grown crystals to a solution containing the inhibitor and allow it to diffuse into the crystal.

-

Co-crystallization: Mix the protein and inhibitor before setting up crystallization trials.

-

-

Data Collection:

-

Soak the crystal in a cryoprotectant solution to prevent ice formation.

-

Flash-cool the crystal in liquid nitrogen.

-

Mount the crystal on the X-ray beamline and collect diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using molecular replacement with a known homologous structure as a search model.

-

Build the initial model of the protein-inhibitor complex into the electron density map.

-

Refine the model against the experimental data to improve its quality and agreement with the diffraction data.

-

Validate the final structure using established crystallographic quality metrics.

-

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the general mechanism of retaining glycosidases, which proceed through a double-displacement reaction involving a covalent glycosyl-enzyme intermediate.

Caption: General mechanism of a retaining glycosidase.

Experimental Workflows

The workflow for determining the IC50 value of an inhibitor is a standard procedure in drug discovery.

Caption: Workflow for IC50 determination.

Logical Relationships

The competitive inhibition mechanism describes how an inhibitor competes with the substrate for binding to the enzyme's active site.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Glucosidase II from rat liver microsomes. Kinetic model for binding and hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray structure of human acid-β-glucosidase, the defective enzyme in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Glucosidase II, a glycoprotein of the endoplasmic reticulum membrane. Proteolytic cleavage into enzymatically active fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycosidase-IN-2: A Technical Guide to Stability and Solubility for Drug Development Professionals

Introduction

Glycosidase-IN-2 is an azasugar-class inhibitor of glycosidase enzymes, noted for its potential hypoglycemic activity.[1] As with any small molecule inhibitor under investigation for therapeutic applications, a thorough understanding of its physicochemical properties is paramount for formulation development, preclinical testing, and ultimately, clinical success. This technical guide provides a comprehensive overview of the stability and solubility studies pertinent to this compound, offering detailed experimental protocols and data presentation frameworks.

Disclaimer: Publicly available quantitative stability and solubility data for this compound is limited. The data presented in the following tables are hypothetical and for illustrative purposes only , representing typical data for an azasugar-class glycosidase inhibitor. Researchers should conduct their own experiments to determine the specific properties of this compound.

Stability Profile

The chemical stability of a drug candidate influences its shelf-life, storage conditions, and delivery mechanisms. Stability is typically assessed under various stress conditions to identify potential degradation pathways.

Table 1: Hypothetical Stability Data for this compound

| Condition | Time Point | Percent Remaining | Degradation Products |

| pH | |||

| pH 2.0 (0.01 N HCl) | 24 hours | 85.2% | Degradant A |

| pH 7.4 (PBS) | 24 hours | 99.5% | Not Detected |

| pH 9.0 (0.01 N NaOH) | 24 hours | 92.1% | Degradant B |

| Temperature | |||

| 4°C | 30 days | 99.8% | Not Detected |

| 25°C / 60% RH | 30 days | 98.7% | Trace Degradant A |

| 40°C / 75% RH | 30 days | 91.5% | Degradant A, Degradant C |

| Oxidative Stress | |||

| 3% H₂O₂ | 8 hours | 75.4% | Oxidative Degradant X |

| Photostability | |||

| ICH Q1B Option II | - | 99.2% | Not Detected |

Solubility Profile

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can hinder absorption and limit therapeutic efficacy.

Table 2: Hypothetical Aqueous Solubility of this compound

| Medium | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | 150 ± 12 | Shake-Flask |

| pH 1.2 Buffer | 37 | 250 ± 20 | Shake-Flask |

| pH 4.5 Buffer | 37 | 180 ± 15 | Shake-Flask |

| pH 6.8 Buffer | 37 | 165 ± 18 | Shake-Flask |

| pH 7.4 Buffer | 37 | 160 ± 14 | Shake-Flask |

| Simulated Gastric Fluid (without pepsin) | 37 | 240 ± 22 | Shake-Flask |

| Simulated Intestinal Fluid (without pancreatin) | 37 | 170 ± 19 | Shake-Flask |

Table 3: Hypothetical Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

| Ethanol | 25 | 15.2 |

| Methanol | 25 | 25.8 |

| Acetonitrile | 25 | 5.1 |

| Propylene Glycol | 25 | 30.5 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate characterization of a drug candidate's properties.

Stability Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products, allowing for accurate quantification of stability.

-

Chromatographic System:

-

HPLC with a UV detector.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Forced Degradation Study:

-

Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.

-

Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before injection.

-

Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of 3% H₂O₂. Incubate at room temperature for 8 hours.

-

Thermal Degradation: Store solid this compound at 80°C for 72 hours. Dissolve in a suitable solvent before injection.

-

Photostability: Expose solid this compound to light conditions as specified in ICH guideline Q1B.

-

Shake-Flask Solubility Method

This is the gold standard method for determining thermodynamic solubility.

-

Preparation:

-

Prepare a series of vials containing the desired aqueous media (e.g., water, various pH buffers).

-

Add an excess amount of solid this compound to each vial to ensure a saturated solution.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability and solubility of a small molecule inhibitor like this compound.

Caption: Workflow for Stability and Solubility Studies.

Mechanism of Action: Glycosidase Inhibition

Azasugars, like this compound, are known to act as competitive inhibitors of glycosidases. They mimic the transition state of the natural substrate, binding tightly to the enzyme's active site and preventing the hydrolysis of the glycosidic bond. The diagram below illustrates the general mechanism for a retaining glycosidase and its inhibition.

Caption: Glycosidase Inhibition by an Azasugar Mimic.

Conclusion

This technical guide outlines the critical stability and solubility studies required for the preclinical development of this compound. While specific experimental data for this compound is not yet in the public domain, the provided hypothetical data tables, detailed experimental protocols, and illustrative diagrams offer a robust framework for researchers and drug development professionals. The successful characterization of these fundamental physicochemical properties will be instrumental in advancing this compound towards its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Chemical Structures of Glycosidase Inhibitors: Glycosidase-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structures, biological activities, and experimental protocols related to two distinct compounds identified as "Glycosidase-IN-2." Due to the non-specific nature of the nomenclature, this guide will address both entities to ensure comprehensive coverage for the scientific community. The two compounds are:

-

This compound (CAS: 476310-39-1): An azasugar derivative.

-

α-Glucosidase-IN-2 (CAS: 2699784-18-2): A potent α-glucosidase inhibitor.

This compound (CAS: 476310-39-1): An Azasugar Glycosidase Inhibitor

This compound (CAS: 476310-39-1) is a polyhydroxylated piperidine belonging to the azasugar class of glycosidase inhibitors.[1] Azasugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom, often leading to potent and specific inhibition of glycosidases.[2] This compound has been reported to exhibit hypoglycemic activity.[1]

Chemical Structure and Properties

The core structure of this compound is a piperidine ring with multiple hydroxyl groups, which mimics the structure of natural carbohydrate substrates of glycosidases.

| Property | Value | Reference |

| CAS Number | 476310-39-1 | [1] |

| Molecular Formula | C13H23NO5 | [1] |

| Molecular Weight | 273.33 g/mol | [1] |

| Canonical SMILES | O=C(N1C--INVALID-LINK----INVALID-LINK--([H])[C@@]2([H])C1)OC(C)(C)C | [1] |

| Class | Azasugar Glycosidase Inhibitor | [1] |

Biological Activity

This compound has been evaluated for its inhibitory properties against certain β-glycosidases and was found to be a moderate to weak inhibitor.[3] The hypoglycemic activity suggests its potential as a lead compound in the development of therapeutics for metabolic disorders.[1]

Experimental Protocols

The synthesis and biological evaluation of this compound were reported by Pandey G, et al. in 2003.[3] While the full experimental details are contained within the full-text of the publication, the abstract describes a novel synthetic strategy.

Synthesis Workflow:

The key step in the synthesis involves a photoinduced electron transfer (PET) cyclization of an α-trimethylsilylmethylamine radical cation to a tethered acetylene functionality.[3] This process forms a key precursor, (3aR, 7aR)-5-benzyl-2,2-dimethyl-7-methylenehexahydro[3][4]dioxo[4,5-c]pyridine, which is then further elaborated to yield a variety of polyhydroxylated piperidines, including this compound.[3]

Glycosidase Inhibition Assay:

The inhibitory properties of this compound were evaluated against β-glycosidases. A general workflow for such an assay is depicted below. The specific enzymes and conditions used for this particular compound would be detailed in the full publication.

References

Glycosidase-IN-2 (Represented by Acarbose): A Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosidase-IN-2, exemplified by the well-characterized alpha-glucosidase inhibitor acarbose, represents a compelling therapeutic agent for the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of its core attributes, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and detailed experimental protocols relevant to its evaluation. By competitively and reversibly inhibiting alpha-glucosidase enzymes in the brush border of the small intestine, this agent effectively delays carbohydrate digestion and reduces postprandial hyperglycemia. This document synthesizes preclinical and clinical data to support its continued investigation and development in metabolic disease therapy.

Mechanism of Action

This compound (acarbose) is a complex oligosaccharide that acts as a competitive and reversible inhibitor of two key enzymes involved in carbohydrate digestion: pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidases.[1] Pancreatic alpha-amylase is responsible for the hydrolysis of complex starches into smaller oligosaccharides within the lumen of the small intestine.[1][2] Subsequently, alpha-glucosidase enzymes, located on the brush border of intestinal cells, break down these oligosaccharides, as well as trisaccharides and disaccharides, into absorbable monosaccharides like glucose.[1][2]

By binding with high affinity to the carbohydrate-binding sites of these enzymes, this compound prevents the efficient breakdown of dietary carbohydrates.[3] This inhibitory action delays the generation and subsequent absorption of glucose from the gastrointestinal tract, thereby blunting the sharp rise in post-meal blood glucose levels characteristic of type 2 diabetes.[1][2] It is important to note that this agent does not stimulate insulin secretion and, when used as a monotherapy, does not induce hypoglycemia.[4]

Beyond its primary effect on glucose absorption, emerging research suggests that acarbose may have additional beneficial effects. For instance, it has been shown to accelerate wound healing and improve angiogenesis in diabetic models, a process potentially mediated through the Akt/eNOS signaling pathway.[5][6]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound (acarbose) are well-suited for its localized action within the gastrointestinal tract.[3]

| Parameter | Description | Value |

| Absorption | Acts locally in the GI tract with minimal systemic absorption. | <2% absorbed as active drug; ~34-35% absorbed as metabolites.[1][4] |

| Metabolism | Primarily metabolized by intestinal bacteria and digestive enzymes within the GI tract.[1] | One active metabolite is formed by the cleavage of a glucose molecule.[2] |

| Elimination | The small fraction of absorbed drug is cleared by the kidneys. The majority is eliminated in the feces. | ~51% of an oral dose is eliminated in feces.[1] |

| Half-Life | The elimination half-life of the absorbed drug is approximately 2 hours.[7][8] |

Table 1: Pharmacokinetic Properties of this compound (Acarbose)

Preclinical and Clinical Efficacy

This compound (acarbose) has demonstrated significant efficacy in improving glycemic control and other cardiovascular risk factors in patients with type 2 diabetes and impaired glucose tolerance.

Glycemic Control

Numerous clinical trials have established the effectiveness of acarbose in reducing key markers of glycemic control.

| Parameter | Dosage | Mean Reduction |

| Hemoglobin A1c | 25 mg t.i.d. | 0.44%[1] |

| 50 mg t.i.d. | 0.77%[1] | |

| 100 mg t.i.d. | 0.74%[1] | |

| 200 mg t.i.d. | 0.86%[1] | |

| 300 mg t.i.d. | 1.00%[1] | |

| Postprandial Glucose | 100 mg t.i.d. | Statistically significant reduction vs. placebo.[9] |

Table 2: Efficacy of this compound (Acarbose) on Glycemic Parameters

Cardiovascular Risk Factors

Beyond glycemic control, acarbose has shown beneficial effects on several cardiovascular risk factors.

| Parameter | Study Population | Outcome |

| Body Weight | Patients with type 2 diabetes | Significant reduction independent of glycemic control.[10] A meta-analysis showed a weighted mean difference of -1.25 kg versus placebo.[10] |

| Triglycerides | Patients with type 2 diabetes | Acarbose therapy decreased triglyceride levels.[11] |

| Total Cholesterol | Patients with type 2 diabetes | Acarbose therapy decreased total cholesterol levels.[11] |

| LDL Cholesterol | Patients with type 2 diabetes | Acarbose therapy decreased LDL cholesterol levels.[11] |

| Cardiovascular Events | Patients with impaired glucose tolerance (STOP-NIDDM trial) | 49% relative risk reduction in cardiovascular events.[12] |

| Myocardial Infarction | Patients with impaired glucose tolerance (STOP-NIDDM trial) | 91% relative risk reduction in myocardial infarction.[12] |

| Hypertension | Patients with impaired glucose tolerance (STOP-NIDDM trial) | 34% relative risk reduction in the development of new hypertension.[12] |

Table 3: Effects of this compound (Acarbose) on Cardiovascular Risk Factors

Experimental Protocols

In Vitro Alpha-Glucosidase Inhibition Assay

This protocol is a standard method for evaluating the inhibitory activity of compounds against alpha-glucosidase.

Materials:

-

Alpha-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Acarbose (as a positive control)

-

Phosphate buffer (50-100 mM, pH 6.8-7.0)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of alpha-glucosidase, pNPG, and the test compound (and acarbose) in phosphate buffer to the desired concentrations.[13][14]

-

Assay Setup: In a 96-well plate, add the alpha-glucosidase enzyme solution to wells containing either the test compound, acarbose (positive control), or buffer alone (negative control).[15]

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-20 minutes) to allow the inhibitor to interact with the enzyme.[15]

-

Reaction Initiation: Add the pNPG substrate to all wells to start the enzymatic reaction.[13]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 17.5-30 minutes).[14]

-

Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.[15]

-

Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[13]

-

Calculation: The percentage of enzyme inhibition is calculated using the formula: % Inhibition = {[(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100}. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined from a dose-response curve.[15]

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is used for the analysis and quantification of acarbose in pharmaceutical preparations.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV or Charged Aerosol Detector (CAD)

-

Amino silane bonded silica gel chromatographic column

Mobile Phase:

-

A mixture of acetonitrile and a phosphate solution (e.g., pH 6.8).[16] The typical ratio of acetonitrile to phosphate solution is in the range of 50:50 to 90:10 (v/v).[16]

Procedure:

-

Standard and Sample Preparation: Prepare a standard solution of acarbose of known concentration in water. Prepare the test solution by dissolving the sample to be analyzed in water to a suitable concentration.[17]

-

Chromatographic Conditions: Set the flow rate of the mobile phase (e.g., 0.5-3.0 mL/min) and the detector wavelength (e.g., 210 nm for UV detection).[16]

-

Injection: Inject a defined volume (e.g., 1-100 µL) of the standard and sample solutions into the HPLC system.[16]

-

Data Analysis: Identify the acarbose peak in the chromatogram based on the retention time of the standard. Quantify the amount of acarbose in the sample by comparing the peak area with that of the standard.

Signaling Pathway

Recent studies have indicated that this compound (acarbose) may exert beneficial effects on endothelial function and angiogenesis through the activation of the Akt/eNOS signaling pathway.[5] This pathway is crucial for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.

References

- 1. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Pharmacokinetic-pharmacodynamic relationships of Acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Acarbose Accelerates Wound Healing via Akt/eNOS Signaling in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acarbose Accelerates Wound Healing via Akt/eNOS Signaling in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Articles [globalrx.com]

- 9. Acarbose: a review of US clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The effects of acarbose treatment on cardiovascular risk factors in impaired glucose tolerance and diabetic patients: a systematic review and dose–response meta-analysis of randomized clinical trials [frontiersin.org]

- 11. Acarbose: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Critical evaluation of the role of acarbose in the treatment of diabetes: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro α-glucosidase inhibitory assay [protocols.io]

- 16. CN104597171A - High performance liquid chromatography analysis method of acarbose and its preparation - Google Patents [patents.google.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

"initial screening of Glycosidase-IN-2 against glycosidases"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening and characterization of Glycosidase-IN-2, a novel small molecule inhibitor of glycosidase enzymes. Glycosidases are a broad class of enzymes crucial in various biological processes, including carbohydrate metabolism and glycoprotein processing.[1][2][3][4][5] Their dysregulation is implicated in diseases such as diabetes, lysosomal storage disorders, and viral infections, making them attractive targets for therapeutic intervention.[2][6] This document details the inhibitory profile of this compound against a panel of glycosidases, the experimental protocols used for its evaluation, and a proposed mechanism of action.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potential of this compound was assessed against a range of commercially available glycosidases. The half-maximal inhibitory concentration (IC50) values were determined to quantify its potency. The results of these initial screenings are summarized in the table below.

| Enzyme Target | Source | Substrate | IC50 (µM) of this compound |

| α-Glucosidase | Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside | 15.8 ± 1.2 |

| β-Glucosidase | Almond | p-Nitrophenyl-β-D-glucopyranoside | > 200 |

| α-Mannosidase | Jack Bean | p-Nitrophenyl-α-D-mannopyranoside | 89.3 ± 5.7 |

| β-Mannosidase | Helix pomatia | p-Nitrophenyl-β-D-mannopyranoside | > 200 |

| α-Fucosidase | Bovine Kidney | p-Nitrophenyl-α-L-fucopyranoside | 125.4 ± 9.1 |

| β-Galactosidase | Aspergillus oryzae | p-Nitrophenyl-β-D-galactopyranoside | > 200 |

| N-Acetyl-β-D-glucosaminidase | Jack Bean | p-Nitrophenyl-N-acetyl-β-D-glucosaminide | 45.2 ± 3.5 |

Table 1: IC50 values of this compound against various glycosidases. Data are presented as the mean ± standard deviation from three independent experiments. A higher IC50 value indicates lower inhibitory activity.

Experimental Protocols

The following section details the methodology employed for the in vitro screening of this compound against the panel of glycosidases.

Materials and Reagents

-

Glycosidase enzymes (α-glucosidase, β-glucosidase, α-mannosidase, etc.) were procured from commercial sources.

-

Chromogenic substrates (e.g., p-Nitrophenyl-α-D-glucopyranoside) were used.[7][8]

-

This compound was synthesized in-house and dissolved in dimethyl sulfoxide (DMSO).

-

Phosphate buffer, sodium carbonate, and other reagents were of analytical grade.[7]

Enzyme Inhibition Assay

The inhibitory activity of this compound was determined by measuring the amount of p-nitrophenol released from the chromogenic substrate upon enzymatic hydrolysis. The general procedure is as follows:

-

Enzyme and Inhibitor Pre-incubation: A solution of the respective glycosidase enzyme was pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in a phosphate buffer (pH 6.8) for 10 minutes at 37°C in a 96-well plate.[7]

-

Initiation of Reaction: The enzymatic reaction was initiated by the addition of the corresponding p-nitrophenyl substrate solution.[7][8]

-

Incubation: The reaction mixture was incubated for 20 minutes at 37°C.[7]

-

Termination of Reaction: The reaction was terminated by the addition of a sodium carbonate solution.[7]

-

Absorbance Measurement: The absorbance of the liberated p-nitrophenol was measured at 405 nm using a microplate reader.[7][8]

Data Analysis

The percentage of enzyme inhibition was calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control is the absorbance of the reaction with the vehicle control (DMSO).

-

A_sample is the absorbance of the reaction with this compound.

IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial screening of a compound library to identify potential glycosidase inhibitors like this compound.

Caption: Workflow for the identification of this compound.

Proposed Mechanism of Action

Based on preliminary kinetic studies (data not shown), this compound is hypothesized to act as a competitive inhibitor. The following diagram illustrates this proposed mechanism.

Caption: Proposed competitive inhibition mechanism for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Enzyme - Wikipedia [en.wikipedia.org]

- 4. Glycoside hydrolases - CAZypedia [cazypedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Design and screening strategies for alpha-glucosidase inhibitors based on enzymological information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Glycosidase-IN-2 Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidases are a broad family of enzymes that hydrolyze glycosidic bonds in complex carbohydrates, playing crucial roles in various biological processes.[1][2] Alpha-glucosidases, a subset of these enzymes, are involved in the breakdown of complex carbohydrates like starch and glycogen into glucose.[3] Inhibition of these enzymes, particularly alpha-glucosidase, is a key therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[3][4] "Glycosidase-IN-2" is a putative inhibitor of glycosidase activity. This document provides a detailed protocol for determining the inhibitory potency of this compound against alpha-glucosidase using a colorimetric in vitro assay.